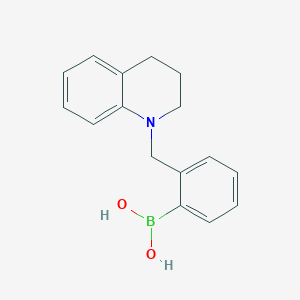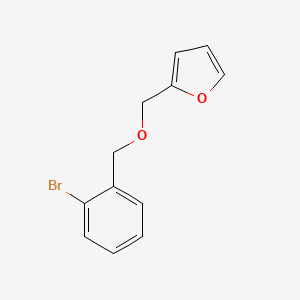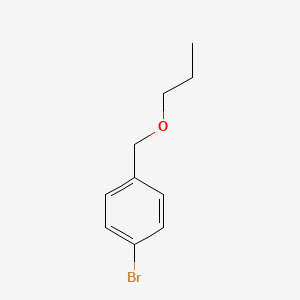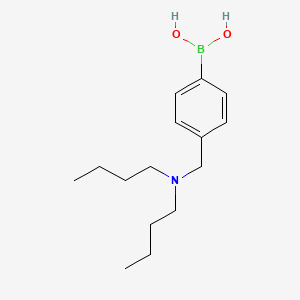
(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 3,4-dihydroquinoline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting with the preparation of the dihydroquinoline core. One common approach is the cyclization of 2-alkynylanilines with ketones to form the dihydroquinoline structure. Subsequent functionalization introduces the boronic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The dihydroquinoline core can be reduced to form different derivatives.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are typically employed.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Reduced dihydroquinoline derivatives.
Substitution: : Substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used in the development of bioactive compounds.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in material science and organic synthesis.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .
Comparaison Avec Des Composés Similaires
(2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: can be compared to other boronic acid derivatives and dihydroquinoline compounds
Similar Compounds
Boronic Acid Derivatives: : Various boronic acids used in organic synthesis and drug development.
Dihydroquinoline Compounds: : Other dihydroquinoline derivatives with different substituents and functional groups.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in various fields continues to be explored, promising new discoveries and advancements.
Propriétés
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)15-9-3-1-7-14(15)12-18-11-5-8-13-6-2-4-10-16(13)18/h1-4,6-7,9-10,19-20H,5,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJHWRAUHQAXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC3=CC=CC=C32)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-3-[(tert-butoxy)methyl]benzene](/img/structure/B7867259.png)

![1-Bromo-2-[(n-butyloxy)methyl]benzene](/img/structure/B7867268.png)

![1-Bromo-3-[(n-butyloxy)methyl]benzene](/img/structure/B7867276.png)
![1-Bromo-2-[(n-pentyloxy)methyl]benzene](/img/structure/B7867281.png)
![1-Bromo-3-[(n-pentyloxy)methyl]benzene](/img/structure/B7867292.png)



